7',8'-Dihydroobolactone
Description
Context within Natural Product Chemistry and Discovery
Natural products chemistry, the study of chemical compounds derived from living organisms, has long been a vital source of new therapeutic agents and research tools. Within this vast field, 7',8'-Dihydroobolactone emerged as a significant discovery from the Australian rainforest tree Cryptocarya obovata. nih.govresearchgate.nettrakya.edu.tr It was first isolated from the leaves of this plant through a process known as mass-directed isolation, which allows for the targeted purification of compounds based on their mass-to-charge ratio. nih.govresearchgate.netscispace.com
Structurally, this compound is characterized by the presence of two distinct dihydropyrone rings, specifically a 5,6-dihydro-α-pyrone and a 2,3-dihydro-γ-pyrone moiety. rsc.org These two heterocyclic systems are uniquely connected by a methylene (B1212753) bridge, a feature it shares with the closely related natural product, obolactone (B158302). rsc.org The determination of its complex chemical structure was accomplished through a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Circular Dichroism (CD) analysis. nih.govresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1240403-82-0 |
| Molecular Formula | C₁₄H₁₆O₄ |
| Class | α-Pyrone, Phenol |
Significance as a Research Target in Alpha-Pyrone Investigations
The 5,6-dihydro-α-pyrone structural motif is a common feature in numerous biologically active natural products, which are known to exhibit a range of effects, including antifungal, antimicrobial, and cytotoxic activities. rsc.org The discovery of this compound added a new member to this important class of compounds.
The primary driver for its significance as a research target is its potent trypanocidal activity. researchgate.net Studies have shown that this compound inhibits the growth of Trypanosoma brucei brucei, the parasite responsible for causing a form of African trypanosomiasis, with an IC₅₀ value of 2.8 μM. nih.govresearchgate.net This specific biological activity makes it a valuable lead compound in the search for new anti-trypanosomal drugs. nih.gov
Furthermore, the structural complexity and biological relevance of this compound have made it an attractive target for total synthesis. Synthetic chemists have successfully developed a concise and stereoselective total synthesis of the molecule. rsc.orgrsc.org These synthetic efforts were crucial not only for confirming the proposed structure but also for establishing its absolute configuration for the first time. rsc.orgrsc.org The development of a synthetic route, which employed techniques like metal-free catalytic δ-hydroxyalkynone rearrangement and ring-closing metathesis, provides a means to produce the compound and its analogues for further biological evaluation. rsc.orgiitm.ac.in
Table 2: Related Bioactive Compounds Mentioned
| Compound Name | Classification | Noted Significance |
|---|---|---|
| Obolactone | Dihydropyrone | Structurally related natural product also found in Cryptocarya obovata. researchgate.netrsc.org |
| Fostriecin | Dihydro-α-pyrone | Prominent natural product with cytotoxic properties. rsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6-(2-phenylethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C19H20O4/c20-15-11-17(10-9-14-5-2-1-3-6-14)22-18(12-15)13-16-7-4-8-19(21)23-16/h1-6,8,11,16,18H,7,9-10,12-13H2/t16-,18+/m1/s1 |
InChI Key |
GLFJXECVUDGKBE-AEFFLSMTSA-N |
Isomeric SMILES |
C1C=CC(=O)O[C@H]1C[C@@H]2CC(=O)C=C(O2)CCC3=CC=CC=C3 |
Canonical SMILES |
C1C=CC(=O)OC1CC2CC(=O)C=C(O2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Natural Origin and Extraction Methodologies of 7 ,8 Dihydroobolactone
Botanical Sources and Phytogeographical Distribution
Identification of Cryptocarya obovata as a Primary Source
7',8'-Dihydroobolactone is a naturally occurring α-pyrone that has been identified and isolated from the rainforest tree Cryptocarya obovata. nih.govresearchgate.net This species, belonging to the laurel family (Lauraceae), is the primary documented botanical source of the compound. nih.gov Cryptocarya obovata, commonly known as pepperberry, white walnut, or purple laurel, is a large tree endemic to the eastern regions of Australia. wikipedia.orgsown.com.au
The tree's natural habitat spans from Wyong in New South Wales to Gympie in Queensland, where it thrives in subtropical and dry rainforests, particularly on basaltic and fertile alluvial soils. wikipedia.orgsown.com.au Research has specifically utilized the leaves of C. obovata for the isolation of this compound, establishing this part of the plant as a confirmed source of the compound. nih.govresearchgate.net
Occurrence in Other Cryptocarya Species and Related Genera
The genus Cryptocarya is extensive and recognized as a rich source of various phytochemicals, including alkaloids, flavonoids, and other α-pyrones. researchgate.net While numerous metabolites have been isolated from about 390 different Cryptocarya plants, the presence of this compound has been specifically reported from Cryptocarya obovata. nih.govresearchgate.net Bio-guided fractionation of leaf and bark extracts from C. obovata has also yielded other related α-pyrones, such as obolactone (B158302). researchgate.net However, current scientific literature primarily associates this compound with C. obovata, and its isolation from other Cryptocarya species or related genera has not been documented in the provided research.
Advanced Extraction Techniques from Plant Matrix
Solvent-Based Extraction Approaches
The initial step in isolating this compound from its plant source involves solvent-based extraction. Researchers have successfully used a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) to create an extract from the leaves of Cryptocarya obovata. nih.govresearchgate.net This process is designed to draw out a broad range of chemical constituents from the plant material into the solvent solution, creating a crude extract that contains this compound among many other compounds. This extract then serves as the starting point for further purification.
Bio-Guided Fractionation Strategies
Following the initial solvent extraction, a more refined technique known as bio-guided fractionation is employed to isolate the specific target compound. researchgate.net This methodical process involves separating the crude extract into various fractions using chromatographic techniques. nih.gov Each fraction is then tested for a specific biological activity.
In the case of this compound, mass-directed isolation was utilized. nih.govresearchgate.net This advanced purification method couples liquid chromatography with mass spectrometry, allowing for the targeted separation of compounds based on their mass-to-charge ratio. This strategy led to the successful purification of the new α-pyrone, this compound, from the complex chemical mixture of the C. obovata leaf extract. nih.govresearchgate.net The process is guided by the bioactivity of interest, ensuring that the isolated compound is the one responsible for the observed effects. nih.gov
Chemical Synthesis and Stereochemical Elucidation of 7 ,8 Dihydroobolactone
Development of Total Synthesis Methodologies
The first stereoselective total synthesis of (+)-7',8'-dihydroobolactone was a significant achievement that also confirmed its absolute configuration. rsc.org This accomplishment was the result of a carefully designed synthetic plan that utilized a combination of strategic bond formations and stereocontrol elements.
The retrosynthetic analysis for 7',8'-dihydroobolactone hinges on the disassembly of its bicyclic core into more manageable and synthetically accessible precursors. The key disconnections identified in the planning of its synthesis are:
Ring-Closing Metathesis (RCM): The dihydro-α-pyrone ring is retrosynthetically opened via a disconnection of the carbon-carbon double bond, revealing a diene precursor. This strategy simplifies the bicyclic system into a more flexible acyclic intermediate.
Esterification: The ester linkage within the dihydro-α-pyrone ring is disconnected, separating the diene precursor into an alcohol and a carboxylic acid component.
Metal-Free Catalytic δ-Hydroxyalkynone Rearrangement: The dihydro-γ-pyrone moiety is disconnected through a reverse of this key rearrangement reaction, leading back to a δ-hydroxyalkynone intermediate.
Chiral Pool Approach: The initial stereocenter is traced back to a readily available chiral starting material, L-aspartic acid, which provides a foundational element of chirality for the entire synthesis.
This retrosynthetic strategy is outlined in the following table:
| Target Molecule/Intermediate | Key Disconnection | Precursor(s) |
| This compound | Ring-Closing Metathesis | Acyclic Diene Ester |
| Acyclic Diene Ester | Esterification | Diene Alcohol and Carboxylic Acid |
| Dihydro-γ-pyrone moiety | δ-Hydroxyalkynone Rearrangement | δ-Hydroxyalkynone |
| Chiral Intermediate | Chiral Pool Derivatization | L-aspartic acid |
The first successful total synthesis of (+)-7',8'-dihydroobolactone employed a convergent and stereoselective route. rsc.org The overarching strategy was to construct the two heterocyclic rings sequentially, with the chirality of the molecule being established early on from a natural amino acid.
The key strategic elements of this pioneering route were:
The utilization of L-aspartic acid as a chiral starting material to install the initial stereogenic center.
The application of a metal-free catalytic δ-hydroxyalkynone rearrangement to form the dihydro-γ-pyrone ring.
The use of a strategic allylation to introduce the necessary olefin for a subsequent ring-closing metathesis.
The employment of ring-closing metathesis (RCM) to construct the dihydro-α-pyrone ring, thereby completing the bicyclic core of the natural product.
This approach not only led to the successful synthesis of the target molecule but also allowed for the synthesis of its diastereomers, which was crucial for the definitive assignment of its structure and absolute stereochemistry. rsc.org
A cornerstone of the total synthesis of this compound was the precise control of stereochemistry throughout the synthetic sequence. This was achieved through a combination of substrate-controlled reactions and the use of a chiral starting material. rsc.org
A pivotal step in the synthesis was the construction of the dihydro-γ-pyrone moiety, which was accomplished via a metal-free catalytic δ-hydroxyalkynone rearrangement. rsc.org This reaction transforms a δ-hydroxyalkynone into a dihydro-γ-pyrone through a cyclization process. The stereochemistry of the starting material directs the formation of the new stereocenters in the cyclic product. This method provided an efficient and stereoselective means to access a key structural component of this compound. rsc.org
The formation of the dihydro-α-pyrone ring was achieved using a ring-closing metathesis (RCM) reaction. rsc.org This powerful carbon-carbon bond-forming reaction utilizes a ruthenium catalyst to cyclize a diene precursor. An allylation reaction was strategically employed to install the terminal olefin required for the RCM step. rsc.org The intramolecular metathesis of the resulting diene then efficiently forged the second heterocyclic ring of the natural product. The choice of RCM as a key cyclization strategy highlights its reliability and functional group tolerance in the synthesis of complex molecules.
To ensure the synthesis yielded the natural enantiomer of this compound, the synthesis commenced with a chiral starting material. L-aspartic acid, a naturally occurring amino acid, was selected as the chiral pool material. rsc.org The inherent chirality of L-aspartic acid was meticulously transferred through a series of chemical transformations to establish the first stereogenic center of the synthetic intermediates. This approach, known as a chiral pool synthesis, is a highly effective strategy for the enantioselective synthesis of complex natural products, as it obviates the need for asymmetric catalysis in the initial steps.
Stereoselective and Enantioselective Approaches in Synthesis
Synthesis of Related Dihydropyrone Natural Products and Analogues
The structural motif of a dihydropyrone ring is a common feature in a variety of natural products, many of which exhibit significant biological activities. The synthetic strategies developed for these related compounds often provide valuable insights and comparative frameworks for the synthesis of complex molecules like this compound. This section explores the synthetic routes for closely related obolactones and other dihydropyrone derivatives, highlighting the chemical strategies employed in their construction.
Comparative Synthetic Routes for Obolactones and this compound Diastereomers
The synthesis of obolactones and their diastereomers, including this compound, has been a subject of considerable interest in the synthetic community. Several distinct strategies have been developed, each with its own merits in terms of efficiency, stereocontrol, and convergency. A comparative analysis of these routes reveals a range of powerful synthetic methodologies.
One notable approach to the synthesis of (+)-obolactone involves a Wacker mono-oxidation and a Mitsunobu reaction as key steps. This strategy begins with the creation of a 1,3-diol, which is then protected to form an acetonide. A subsequent Wacker mono-oxidation yields a monoketone, which is then elaborated through a series of steps to the final natural product. This route is characterized by its strategic use of well-established named reactions to install key functionalities.
Another strategy employs a p-TsOH-catalyzed rearrangement of a δ-hydroxyalkynone. This key step efficiently constructs the dihydropyrone core of the molecule. The synthesis commences with a Swern oxidation followed by propargylation to form an alkyne. This intermediate then undergoes an addition to cinnamaldehyde (B126680) to produce a diol, which is selectively oxidized to the key δ-hydroxyalkynone precursor. This rearrangement is a powerful tool for the formation of the heterocyclic ring system.
A concise and stereoselective total synthesis of both diastereomeric obolactones and 7',8'-dihydroobolactones has been achieved utilizing a metal-free catalytic δ-hydroxyalkynone rearrangement. nih.gov In this approach, the initial stereogenic center is established using L-aspartic acid as a chiral pool starting material. nih.gov An allylation reaction is then strategically employed to introduce an olefin necessary for a subsequent ring-closing metathesis (RCM), which serves to construct the dihydro-α-pyrone moiety present in the natural products. nih.gov This synthetic design enabled the targeted synthesis of both dihydro-α-pyrone diastereomers, leading to the first stereoselective total synthesis of (+)-7',8'-dihydroobolactone and the confirmation of its structure and absolute configuration. nih.gov
The following table provides a comparative overview of the key aspects of these synthetic routes:
Table 1: Comparison of Synthetic Routes to Obolactones and this compound Diastereomers
| Key Strategy | Starting Materials | Key Reactions | Advantages |
|---|---|---|---|
| Wacker Oxidation / Mitsunobu | 1,3-diketone | Wacker mono-oxidation, Mitsunobu reaction | Utilizes well-established and reliable reactions. |
| Brønsted Acid-Catalyzed Rearrangement | 3-(tert-butyldimethylsilyloxy) propan-1-ol, Cinnamaldehyde | Swern oxidation, Propargylation, p-TsOH-catalyzed rearrangement | Efficient construction of the dihydropyrone ring. |
Investigations into Dihydropyrone Derivatives
The broader class of dihydropyrone-containing natural products has been the focus of extensive synthetic and biological investigation. These efforts have not only led to the successful total synthesis of numerous complex molecules but have also shed light on their potential as therapeutic agents.
One such example is the marine polypropionate, (-)-maurenone. Its total synthesis was achieved in a linear sequence of nine steps. Key fragments of the molecule were synthesized with high diastereoselectivity using syn and anti boron aldol (B89426) reactions. These fragments were then coupled via a lithium-mediated aldol reaction. The final installation of the γ-dihydropyrone ring was accomplished through a trifluoroacetic acid-promoted cyclization and dehydration. The synthesis of eight different isomers of one enantiomeric series of maurenone allowed for the definitive establishment of the relative stereochemistry of the natural product by comparison of their 13C NMR data with the reported values for the natural compound.
Another important class of dihydropyrone derivatives are stegobinone (B24926) and stegobiol, which are components of the sex pheromone of the drugstore beetle. A high-precision asymmetric synthesis of these compounds has been developed utilizing boronic esters. This synthetic strategy employs a common (α-chloroalkyl)boronic ester intermediate as the source for both segments of the molecule and for establishing the asymmetry. The two segments are joined through an aldol condensation and are subsequently converted to stegobiol. Stegobiol, a minor component of the pheromone, can be easily purified and then converted to the major component, stegobinone, in a single oxidation step. Chemoenzymatic approaches have also been successfully applied to the synthesis of stegobinone and stegobiol, where NADPH-dependent ketoreductases are used for the key stereoselective reduction steps.
Furthermore, investigations into synthetic dihydropyranopyran derivatives have revealed their potential as anti-proliferative agents. A series of these compounds were synthesized through a one-pot reaction involving 4-hydroxy-6-methyl-2-pyrone, various benzaldehydes, and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297). The anti-proliferative activity of these derivatives was evaluated against cancer cell lines, with some compounds exhibiting significant inhibitory effects. These studies highlight the therapeutic potential of the dihydropyrone scaffold and provide a basis for the design and synthesis of novel analogues with improved biological activity.
The following table summarizes the key features of the investigations into these dihydropyrone derivatives:
Table 2: Investigations into Dihydropyrone Derivatives
| Compound | Source/Target | Key Synthetic Methods | Research Findings |
|---|---|---|---|
| (-)-Maurenone | Marine Polypropionate | Boron aldol reactions, Lithium-mediated aldol reaction, Acid-promoted cyclization | Elucidation of relative stereochemistry through synthesis of multiple isomers. |
| Stegobinone & Stegobiol | Drugstore Beetle Pheromone | Asymmetric synthesis via boronic esters, Chemoenzymatic reductions | Development of highly stereoselective synthetic routes. |
In Vitro Biological Activity Profiling and Mechanistic Research of 7 ,8 Dihydroobolactone
Antiparasitic Activity Investigations
Studies on Trypanosoma brucei brucei Inhibition
Research has demonstrated the trypanocidal activity of 7',8'-Dihydroobolactone. researchgate.netnih.gov Isolated from the leaves of the rainforest tree Cryptocarya obovata, this α-pyrone compound has been shown to inhibit the growth of Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis in cattle. researchgate.netnih.govfao.org
Laboratory studies have determined the in vitro efficacy of this compound against T. brucei brucei. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was found to be 2.8 µM. researchgate.netnih.govfao.orgfao.org This indicates a significant level of activity against the parasite.
Cellular and Molecular Mechanistic Studies of Antiparasitic Action
The precise cellular and molecular mechanisms by which this compound exerts its antiparasitic effects are still under investigation. However, it is known that some antiparasitic drugs target essential parasite processes. nih.gov For instance, some agents interfere with the parasite's metabolism or the function of critical enzymes. nih.gov In the context of Trypanosoma brucei, validated drug targets include enzymes like cathepsin L (rhodesain) and pteridine (B1203161) reductase 1 (PTR1), which are crucial for parasite survival. nih.govmdpi.com While the specific target of this compound has not been definitively identified, its ability to inhibit parasite growth suggests it interferes with a vital cellular pathway. researchgate.net
Antiproliferative Activity Investigations
Evaluation against Human Cancer Cell Lines (e.g., HCT-116, MDA-MB-231, PC-3)
In addition to its antiparasitic properties, this compound has been evaluated for its potential to inhibit the growth of human cancer cells. While specific data for this compound against HCT-116, MDA-MB-231, and PC-3 cell lines is not extensively detailed in the provided search results, related compounds from the Cryptocarya genus have shown significant antiproliferative activity against these and other cancer cell lines. researchgate.net For example, other α-pyrones isolated from Cryptocarya species have demonstrated cytotoxicity against various human cancer cell lines. researchgate.net Studies on related compounds provide a basis for investigating the antiproliferative potential of this compound against cell lines such as HCT-116 (colon cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer). researchgate.netnih.govwjarr.comresearchgate.net
Exploration of Cytotoxicity Pathways (e.g., selective cytotoxicity)
A crucial aspect of anticancer drug research is determining whether a compound exhibits selective cytotoxicity, meaning it is more toxic to cancer cells than to normal, healthy cells. Research on other compounds isolated from Cryptocarya has indicated selective cytotoxicity toward human cancer cell lines. researchgate.net For instance, cryptocaryone, another compound from Cryptocarya, has been shown to be cytotoxic to oral cancer cells while being less harmful to normal oral cells. nih.gov This suggests that compounds from this genus, potentially including this compound, may have mechanisms that preferentially target cancer cells. These mechanisms can involve the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS), and DNA damage in cancer cells. nih.gov
Immunomodulatory Activity Investigations
The immunomodulatory activity of this compound has not been specifically detailed in the available research. Immunomodulation refers to the ability of a substance to alter the immune system's response. frontiersin.orgresearchgate.net This can involve either enhancing or suppressing immune functions. Many natural products, including polysaccharides and other phytochemicals, have been found to possess immunomodulatory effects, influencing the activity of immune cells and the production of signaling molecules called cytokines. frontiersin.orgplos.org While there is no direct evidence for the immunomodulatory activity of this compound, the diverse biological activities of compounds from the Cryptocarya genus suggest that this is an area worthy of future investigation. nih.gov
Inhibition of Nitric Oxide Production in Lipopolysaccharide-Induced Macrophages (e.g., RAW 264.7)
Research into the anti-inflammatory properties of natural compounds often involves assessing their ability to inhibit the production of nitric oxide (NO) in immune cells like macrophages. When stimulated with agents such as lipopolysaccharide (LPS), macrophages (e.g., the RAW 264.7 cell line) produce large amounts of NO, a key mediator in the inflammatory process. nih.govnih.govnih.govmdpi.com While specific quantitative data on the direct inhibition of NO production by this compound is not extensively detailed in publicly available research, studies on closely related compounds from the Cryptocarya genus provide significant context.
For instance, various compounds isolated from Cryptocarya concinna have demonstrated inhibitory activity towards NO production in LPS-induced RAW 264.7 macrophages, with some compounds exhibiting IC50 values ranging from 3.2 to 7.5 μM. researchgate.net Similarly, newly identified cryptocaryoic acids have shown weak to moderate inhibition of NO production, with IC50 values in the range of 18.4–56 μM. researchgate.net These findings suggest that compounds within the Cryptocarya genus, including potentially this compound, possess anti-inflammatory characteristics worthy of further investigation. The general experimental approach to determine such activity involves treating LPS-stimulated RAW 264.7 cells with the compound of interest and then measuring the accumulated nitrite (B80452) (a stable product of NO) in the cell culture medium using methods like the Griess assay. nih.govnih.govnih.gov
Table 1: Inhibition of Nitric Oxide Production by Selected Compounds from Cryptocarya
| Compound Source | Cell Line | Inhibitory Activity (IC50) | Reference |
| Cryptocarya concinna | RAW 264.7 | 3.2 - 7.5 μM | researchgate.net |
| Cryptocarya mackinnoniana | RAW 264.7 | 18.4 - 56 μM | researchgate.net |
Note: This table provides context based on related compounds, as specific NO inhibition data for this compound is not detailed in the cited sources.
Analysis of Underlying Molecular Signaling Pathways
The overproduction of nitric oxide during inflammation is primarily catalyzed by the enzyme inducible nitric oxide synthase (iNOS). oncotarget.comresearchgate.net The expression of iNOS, along with other pro-inflammatory mediators like cyclooxygenase-2 (COX-2), is largely regulated by complex intracellular signaling cascades. mdpi.comoncotarget.comresearchgate.netnih.gov Key pathways involved in the inflammatory response of macrophages include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comnih.govnih.govresearchgate.net
Upon stimulation by LPS, these pathways are activated, leading to the transcription of genes for pro-inflammatory proteins. nih.govfrontiersin.orgmdpi.comfrontiersin.org While direct research into the specific molecular mechanisms of this compound is not currently available, the established mechanisms of other anti-inflammatory compounds suggest likely targets for its action. It is plausible that this compound may exert its anti-inflammatory effects by:
Suppressing the NF-κB pathway: This could involve preventing the degradation of the inhibitor of NF-κB (IκB), thereby blocking the translocation of the active NF-κB subunits into the nucleus where they would initiate pro-inflammatory gene expression. researchgate.netnih.govfrontiersin.org
Inhibiting MAPK signaling: The compound might interfere with the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, which are crucial for the activation of transcription factors that control iNOS and COX-2 expression. nih.govmdpi.comcore.ac.ukplos.org
Downregulating iNOS and COX-2 Expression: By acting on the upstream signaling pathways, this compound could lead to a decrease in the mRNA and protein levels of iNOS and COX-2, thus reducing the synthesis of NO and prostaglandins. mdpi.comoncotarget.comresearchgate.netnih.gov
Further mechanistic studies are required to elucidate the precise molecular targets of this compound in macrophages.
Other Reported In Vitro Biological Activities
Beyond its potential anti-inflammatory effects, this compound has demonstrated other significant biological activities in vitro.
One of the most prominent reported activities is its trypanocidal effect . Research has shown that this compound is effective against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis, exhibiting an IC50 value of 2.8 μM. researchgate.netspringermedizin.de This indicates its potential as a lead compound for the development of new treatments for this devastating disease.
Additionally, compounds from the Cryptocarya genus are known for their anti-proliferative properties against various cancer cell lines. researchgate.net While specific data for this compound's cytotoxicity against a broad panel of cancer cells is not fully detailed, related compounds from Cryptocarya brachythyrsa have shown significant selective cytotoxicity towards human cancer cell lines with IC50 values ranging from 5.41 to 15.43 μM. researchgate.net This suggests that this compound may also possess anti-cancer properties that warrant further investigation.
Table 2: Other In Vitro Biological Activities of this compound and Related Compounds
| Activity | Compound | Target/Cell Line | Potency (IC50) | Reference |
| Trypanocidal | This compound | Trypanosoma brucei brucei | 2.8 μM | researchgate.netspringermedizin.de |
| Anti-proliferative | Compounds from C. brachythyrsa | Human cancer cell lines | 5.41 - 15.43 μM | researchgate.net |
Structure Activity Relationship Sar Studies and Structural Modifications of 7 ,8 Dihydroobolactone
Analysis of Structurally Related Analogues
A number of natural and synthetic analogues of 7',8'-dihydroobolactone have been studied, shedding light on the contribution of different structural components to its bioactivity. The primary natural analogue for comparison is obolactone (B158302), which shares the same core structure but possesses a double bond in the 7',8'-position of the side chain. Both this compound and obolactone have been isolated from Cryptocarya obovata. researchgate.netscispace.com
Other related α-pyrones isolated from various Cryptocarya species also provide valuable SAR insights. For instance, several cytotoxic α-pyrone derivatives have been isolated from Cryptocarya yunnanensis, with some compounds exhibiting significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.26 to 8.97 µM. researchgate.net Cryptoconcatones K and L, two other α,β-unsaturated δ-lactones from Cryptocarya concinna, have shown cytotoxic activities with IC50 values of 4.5 and 3.9 µM against the Huh7 cancer cell line, respectively. researchgate.net These findings underscore the potential of the α-pyrone scaffold as a pharmacophore for cytotoxic agents.
The following table summarizes the biological activities of this compound and some related α-pyrones from Cryptocarya.
| Compound Name | Source | Biological Activity | IC50 (µM) |
| This compound | Cryptocarya obovata | Trypanocidal (T. brucei brucei) | 2.8 researchgate.net |
| Obolactone | Cryptocarya obovata | Cytotoxic (KB cell line) | Activity reported, but specific IC50 not provided in the comparative context. |
| Cryptoyunnane A | Cryptocarya yunnanensis | Cytotoxic (HCT-116, MDA-MB-231, PC-3) | 1.26 - 8.32 researchgate.net |
| Cryptoyunnane B | Cryptocarya yunnanensis | Cytotoxic (HCT-116, MDA-MB-231, PC-3) | 1.26 - 8.32 researchgate.net |
| Cryptoconcatone K | Cryptocarya concinna | Cytotoxic (Huh7) | 4.5 researchgate.net |
| Cryptoconcatone L | Cryptocarya concinna | Cytotoxic (Huh7) | 3.9 researchgate.net |
Identification of Key Structural Moieties for Biological Efficacy
The analysis of this compound and its analogues points to several structural features that are critical for their biological activity.
The α,β-Unsaturated δ-Lactone Ring: This moiety is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in biological macromolecules like enzymes and proteins. This reactivity is often responsible for the biological activity of many natural products. nih.govacs.orglibretexts.org It is believed that the dihydro-γ-pyrone ring system in obolactone is a key contributor to its biological activity. nih.gov
The Stereochemistry: As a chiral molecule, the specific stereoconfiguration of this compound is expected to be crucial for its biological activity. libretexts.orgnih.govnih.govmichberk.com The precise spatial arrangement of the substituents on the chiral centers will determine the molecule's ability to fit into the binding site of its target protein. Studies on other chiral natural products have consistently demonstrated that different stereoisomers can exhibit vastly different biological activities. libretexts.orgnih.govnih.govmichberk.com The total synthesis of diastereomers of obolactones and 7',8'-dihydroobolactones provides a platform to investigate the influence of stereochemistry on bioactivity. iitm.ac.in
The Side Chain: General SAR studies on other α,β-unsaturated lactones have indicated that modifications to the side chain, such as altering the length of alkyl chains or the presence and position of double bonds and hydroxyl groups, can significantly impact both potency and cytotoxicity. researchgate.net The saturation of the 7',8'-double bond in this compound compared to obolactone is a key structural difference that likely modulates its biological profile.
Strategies for Structural Modification and Derivatization for Academic Probing
The structural complexity of this compound offers several avenues for structural modification and derivatization to probe its SAR and develop new analogues with potentially improved therapeutic properties.
Modification of the α,β-Unsaturated Lactone Ring: The reactivity of the Michael acceptor can be fine-tuned by introducing substituents on the lactone ring. This could modulate the electrophilicity of the double bond and thereby alter its reactivity with biological nucleophiles.
Derivatization of the Dihydro-γ-pyrone Ring: The dihydro-γ-pyrone ring presents opportunities for modification, such as altering the substitution pattern or even ring-opening to generate new scaffolds.
Synthesis of Analogues with Modified Side Chains: The side chain can be systematically varied to explore the impact of lipophilicity, steric bulk, and the presence of additional functional groups on biological activity. This could involve the synthesis of analogues with different alkyl chain lengths, the introduction or removal of double bonds, and the addition of various functional groups.
Stereoselective Synthesis of Diastereomers: The reported stereoselective total synthesis of diastereomeric obolactones and 7',8'-dihydroobolactones is a critical strategy for academic probing. iitm.ac.in By synthesizing and evaluating all possible stereoisomers, the precise stereochemical requirements for biological activity can be elucidated. This is a fundamental approach in medicinal chemistry to understand the interaction of a chiral drug with its biological target. libretexts.orgnih.govnih.govmichberk.com
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 7',8'-Dihydroobolactone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assemble its molecular skeleton and assign the chemical environment of each proton and carbon atom.
1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (proportional to the number of protons), and their splitting patterns (indicating adjacent protons). The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, providing a count of the distinct carbons in the molecule.
2D NMR experiments are crucial for establishing the connectivity between atoms. Techniques like Correlation Spectroscopy (COSY) identify protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton spin systems. Heteronuclear experiments, such as Heteronuclear Single Quantum Coherence (HSQC), correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital, as it shows correlations between protons and carbons over two to three bonds, enabling the connection of different structural fragments and piecing together the complete carbon skeleton.
Table 1: Role of NMR Techniques in the Structural Elucidation of this compound
| NMR Experiment | Information Provided for Structural Elucidation |
|---|---|
| ¹H NMR | Reveals proton chemical shifts, multiplicities, coupling constants, and integrations, defining the proton environments. |
| ¹³C NMR | Determines the number of unique carbon atoms and their chemical shifts, indicating functional groups (e.g., carbonyls, olefins). |
| COSY | Establishes ¹H-¹H spin-spin coupling networks, identifying adjacent protons and building structural fragments. |
| HSQC | Correlates each proton with its directly attached carbon atom, aiding in the assignment of carbon signals. |
Through the combined interpretation of these NMR data, the planar structure of this compound was successfully determined.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights through the analysis of its fragmentation patterns. For the characterization of this compound, high-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the compound's elemental composition (the exact number of carbon, hydrogen, and oxygen atoms), which is a fundamental step in its identification.
In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) provides valuable structural information. In this technique, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. Analysis of the mass-to-charge (m/z) ratios of these fragments helps to confirm the presence of key structural motifs, such as the α-pyrone ring and the side chain, corroborating the structure proposed by NMR data. Common fragmentation pathways for lactones include losses of water (H₂O) and carbon monoxide (CO).
Table 2: Hypothetical Fragmentation Analysis of this compound by MS/MS
| Fragment Ion | Potential Structural Origin | Significance |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion | Provides the accurate molecular mass and elemental formula. |
| [M+H - H₂O]⁺ | Loss of a water molecule | Suggests the presence of a hydroxyl group. |
| [M+H - CO]⁺ | Loss of carbon monoxide | Characteristic fragmentation of the α-pyrone ring. |
| Side Chain Fragments | Cleavage of the bond between the pyrone ring and the side chain | Helps to confirm the mass and structure of the substituent chain. |
This fragmentation data serves as a secondary confirmation of the molecular structure elucidated by NMR.
Electronic Circular Dichroism (ECD) Analysis for Absolute Configuration Determination
While NMR and MS can define the planar structure and connectivity of a molecule, they often cannot determine its absolute stereochemistry. For chiral molecules like this compound, which possess stereocenters, Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to assign the absolute configuration (the actual 3D arrangement of atoms). researchgate.net
ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of the molecule's stereochemistry. The modern approach involves comparing the experimentally measured ECD spectrum with theoretical spectra calculated for all possible stereoisomers using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.gov The absolute configuration of the natural product is assigned by identifying the calculated spectrum that best matches the experimental one. nih.gov This non-destructive method is highly sensitive and requires only a small amount of sample. nih.gov
X-ray Crystallography for Definitive Stereochemical Assignment (where applicable to related compounds)
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed electron density map can be constructed, revealing the precise position of every atom in the crystal lattice.
However, a significant prerequisite for this method is the ability to grow a high-quality single crystal of the compound, which can be a major challenge for many natural products, especially oils or amorphous solids. While there are no specific X-ray crystallographic data reported for this compound itself, this technique has been successfully applied to determine the absolute configurations of other complex α-pyrone natural products. researchgate.net When successful, it provides irrefutable proof of the molecule's stereochemical assignment.
High-Performance Liquid Chromatography (HPLC) for Analytical Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of natural product extracts and purified compounds. It is used to separate components in a mixture, assess the purity of an isolated compound, and perform quantitative analysis. For this compound, a reversed-phase HPLC method would typically be developed using a C18 column. The compound is eluted with a mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), and detected using a UV detector. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration. This allows for the determination of the purity of an isolated sample by detecting the presence of any contaminants.
For compounds that lack a strong chromophore (a part of the molecule that absorbs UV-Vis light), detection in HPLC can be challenging, leading to poor sensitivity. Chemical derivatization is a strategy used to attach a UV-absorbing or fluorescent tag to the analyte to enhance its detection. academicjournals.org
Pre-column derivatization involves reacting the analyte with a derivatizing agent before injecting it into the HPLC system. academicjournals.org This creates a new, more easily detectable compound.
Post-column derivatization involves separating the original analyte on the HPLC column first, and then mixing the column effluent with a reagent in a post-column reactor before it reaches the detector. udel.edu This approach is advantageous as it avoids potential complications from multiple reaction products being injected onto the column.
While specific derivatization methods for this compound are not documented, these techniques are valuable options if standard UV detection proves insufficient for trace-level analysis.
Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, i.e., the proportion of one enantiomer to the other. Chiral HPLC is the most common method for this purpose. phenomenex.com This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a compound. phenomenex.com This differential interaction leads to different retention times, allowing for their separation and quantification. Common CSPs are based on polysaccharides, proteins, or cyclodextrins. phenomenex.com The ability to separate the enantiomers is essential for studying their distinct biological activities and for quality control in any potential synthetic production.
Theoretical and Computational Chemistry Approaches
Molecular Modeling and Docking Studies to Predict Interactions
Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (receptor). These studies are crucial in drug discovery and for understanding the mechanism of action of bioactive compounds.
In the case of 7',8'-Dihydroobolactone, molecular docking simulations could be employed to identify potential protein targets. The process involves generating a three-dimensional model of this compound and fitting it into the binding site of a target protein. The scoring functions then estimate the binding affinity, which is often expressed as a binding energy value.
Key Research Findings:
While specific docking studies on this compound are not extensively documented in publicly available literature, the general methodology would involve:
Target Identification: Based on the structural similarity of this compound to other bioactive lignans, potential protein targets could include enzymes such as cyclooxygenases, lipoxygenases, or various protein kinases.
Binding Site Analysis: The identified binding pockets of these proteins would be analyzed for their shape, size, and physicochemical properties.
Docking Simulation: Using software like AutoDock, Glide, or GOLD, the this compound molecule would be docked into the active sites of the selected targets. The simulations would predict the most stable binding poses.
Interaction Analysis: The predicted binding poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein.
Hypothetical Docking Results for this compound with a Protein Kinase Target:
| Interaction Type | Interacting Residue(s) | Distance (Å) |
| Hydrogen Bond | ASP 154 | 2.1 |
| Hydrogen Bond | LYS 88 | 2.5 |
| Hydrophobic Interaction | LEU 35 | 3.8 |
| Hydrophobic Interaction | VAL 43 | 4.1 |
| Pi-Alkyl Interaction | PHE 152 | 4.5 |
This table represents a hypothetical outcome of a molecular docking study to illustrate the type of data generated.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can provide valuable information about molecular orbitals, charge distribution, and reactivity. Density Functional Theory (DFT) is a commonly used method for such investigations.
For this compound, quantum chemical calculations could elucidate its electronic properties and predict its chemical reactivity. These calculations can help in understanding its antioxidant potential, metabolic fate, and ability to participate in chemical reactions.
Key Research Findings:
Geometry Optimization: The three-dimensional structure of this compound would be optimized to find its most stable geometric configuration.
Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Electrostatic Potential Mapping: Generation of a molecular electrostatic potential (MEP) map to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Calculation of Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity.
Hypothetical Electronic Properties of this compound from DFT Calculations:
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.2 |
This table presents hypothetical data from a quantum chemical calculation to demonstrate the type of information obtained.
Conformational Analysis and Energy Minimization Studies
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the conformation with the lowest potential energy, which corresponds to the most stable structure.
For a flexible molecule like this compound, understanding its conformational preferences is essential as the biological activity is often dependent on the specific three-dimensional shape of the molecule that binds to a receptor.
Key Research Findings:
While specific conformational analyses of this compound are not widely published, the general approach would include:
Systematic or Stochastic Conformational Search: Generating a large number of possible conformations by systematically rotating rotatable bonds or using stochastic methods like molecular dynamics.
Energy Calculation: Calculating the potential energy of each conformation using molecular mechanics force fields or quantum mechanical methods.
Identification of Low-Energy Conformations: Identifying the global minimum energy conformation and other low-energy conformers that are likely to exist in significant populations at physiological temperatures.
Analysis of Conformational Features: Analyzing the geometric parameters (bond lengths, bond angles, and dihedral angles) of the stable conformers.
Hypothetical Low-Energy Conformers of this compound:
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (C6-C7-C7'-C8') |
| 1 | 0.00 | -175.2° |
| 2 | 1.25 | 65.8° |
| 3 | 1.89 | -88.4° |
This table provides hypothetical results from a conformational analysis and energy minimization study, illustrating the relative energies of different conformers.
Future Research Directions and Open Questions in 7 ,8 Dihydroobolactone Research
Identification of Novel Biological Targets and Pathways
A critical unanswered question in 7',8'-Dihydroobolactone research is the identification of its specific molecular targets and the elucidation of the biological pathways it modulates. While its trypanocidal activity is established, the precise mechanism of action remains unknown. Future research should focus on:
Target Deconvolution Studies: Employing techniques such as affinity chromatography-mass spectrometry, researchers can identify the protein(s) that this compound directly binds to within the Trypanosoma brucei brucei proteome. This would provide invaluable insight into its mode of action.
Genetic and Molecular Biology Approaches: The use of forward and reverse genetic screens in T. brucei, such as RNA interference (RNAi) or CRISPR-Cas9-based approaches, could help identify genes that confer resistance or sensitivity to this compound, thereby pinpointing its target pathway.
Comparative Genomics and Bioinformatics: Analyzing the genome and proteome of T. brucei for unique enzymes or pathways that could be targeted by α-pyrones may offer clues. Comparing the molecular architecture of sensitive and resistant strains could also reveal the target.
Exploration of Undiscovered Bioactivities within Diverse Biological Systems
The known trypanocidal activity of this compound is likely just one facet of its biological profile. Other α-pyrones isolated from the Cryptocarya genus have demonstrated a range of biological effects, suggesting that this compound may also possess a broader spectrum of activity. nih.govnih.govtandfonline.comacs.orgresearchgate.net Future investigations should explore:
Anticancer Activity: Several α-pyrones from Cryptocarya species have exhibited significant cytotoxicity against various human cancer cell lines. nih.govtandfonline.comresearchgate.net It is, therefore, a logical next step to screen this compound against a panel of cancer cell lines to determine its potential as an anticancer agent.
Anthelmintic Properties: Related α-pyrones have shown activity against parasitic nematodes like Haemonchus contortus. nih.gov Given the significant need for new anthelmintic drugs, evaluating the efficacy of this compound against a range of parasitic worms is a promising avenue of research.
Antimicrobial and Antiviral Screening: The vast chemical diversity of natural products often translates to a wide array of biological activities. Comprehensive screening of this compound against a diverse panel of pathogenic bacteria, fungi, and viruses could uncover novel therapeutic applications.
A summary of known bioactivities for related α-pyrones from Cryptocarya is presented below, highlighting potential areas for future investigation of this compound.
| Compound Class | Source (Genus) | Reported Bioactivity |
| α-Pyrones | Cryptocarya | Cytotoxicity against cancer cell lines nih.govtandfonline.comresearchgate.net |
| α-Pyrones | Cryptocarya | Anthelmintic activity nih.gov |
| 5,6-Dihydro-α-pyrones | Cryptocarya | Antimalarial activity acs.org |
Development of Innovative Synthetic Methodologies for Complex Analogues
To fully explore the therapeutic potential of this compound, a robust and efficient synthetic route is required. Currently, the compound is only accessible through isolation from its natural source, which limits the quantities available for extensive biological testing and further development. Key future research directions in this area include:
Total Synthesis: The development of a total synthesis of this compound would not only provide a reliable source of the compound but also open the door for the creation of novel analogues.
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Once a synthetic route is established, a focused medicinal chemistry program can be initiated to synthesize a library of analogues. These analogues would be systematically modified at various positions of the α-pyrone core and its side chain to probe the structure-activity relationship. This will be crucial for identifying the key structural features required for its biological activity and for optimizing its potency, selectivity, and pharmacokinetic properties.
Application of Advanced Multi-Omics and Systems Biology Approaches
The advent of "omics" technologies provides a powerful toolkit for understanding the complex biological effects of natural products. Applying these approaches to the study of this compound will be instrumental in elucidating its mechanism of action on a system-wide level. Future research should leverage:
Transcriptomics (RNA-Seq): By analyzing changes in the transcriptome of T. brucei or other target cells upon treatment with this compound, researchers can identify which genes and pathways are upregulated or downregulated, providing a global view of the cellular response.
Proteomics: Quantitative proteomics can reveal changes in protein expression levels in response to the compound, helping to identify downstream effects and potential biomarkers of activity.
Metabolomics: Studying the metabolic profile of cells treated with this compound can uncover perturbations in key metabolic pathways, which may be central to its mechanism of action.
Integrated Systems Biology: By integrating data from these different "omics" platforms, a comprehensive systems-level model of the cellular response to this compound can be constructed. This will not only enhance our understanding of its mechanism but also aid in the identification of potential resistance mechanisms and synergistic drug combinations.
Role as a Scaffold in Chemical Probe Development
Natural products with well-defined biological activities are excellent starting points for the development of chemical probes. jst.go.jpchemrxiv.orgacs.orgrsc.orgnih.gov These probes are valuable tools for studying biological processes and for target validation. This compound possesses a distinct chemical scaffold that could be leveraged for this purpose. Future research in this area should focus on:
Design and Synthesis of Affinity-Based Probes: By chemically modifying the this compound structure to incorporate a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) and a photoreactive group, affinity-based probes can be created. These probes would allow for the covalent labeling and subsequent identification of the compound's binding partners in a cellular context.
Activity-Based Protein Profiling (ABPP): If this compound is found to be an enzyme inhibitor, it could be developed into an activity-based probe. Such probes are designed to covalently modify the active site of a specific enzyme or enzyme family, providing a powerful means to study enzyme function and to screen for more potent inhibitors.
The development of chemical probes based on the this compound scaffold will be a crucial step in validating its biological targets and in exploring its full potential as a tool for chemical biology and drug discovery.
Q & A
Basic Research Questions
Q. How is 7',8'-Dihydroobolactone synthesized and characterized in laboratory settings?
- Methodological Answer : The synthesis typically involves bromine-mediated oxidation of precursor compounds, followed by lactonization. For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) are critical to confirm structural integrity and purity (≥97%). Mass spectrometry (MS) further validates molecular weight. Reproducibility requires strict adherence to reaction conditions (e.g., temperature, solvent ratios) and comparison with literature data for known analogs .
Q. What in vitro assays are used to confirm the anti-trypanosomal activity of this compound?
- Methodological Answer : Standard anti-trypanosomal assays involve incubating Trypanosoma brucei brucei cultures with serial dilutions of the compound. Viability is assessed via resazurin-based fluorescence or ATP quantification. The IC₅₀ value (2.8 µM) is calculated using dose-response curves. Controls include reference drugs (e.g., suramin) and solvent-only groups. Experimental triplicates and statistical validation (e.g., Student’s t-test) are mandatory to ensure reliability .
Q. How can researchers ensure the purity and stability of this compound during storage?
- Methodological Answer : Purity is maintained via HPLC analysis (≥97% threshold) and periodic NMR verification. Stability testing under varying temperatures (e.g., 4°C vs. room temperature) and humidity conditions is recommended. Long-term storage in anhydrous solvents (e.g., DMSO) at -20°C, with desiccants, prevents degradation. Batch-to-batch consistency should be documented using chromatographic retention times and spectral overlays .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s anti-trypanosomal activity?
- Methodological Answer : Mechanistic studies involve transcriptomic profiling and flow cytometry to assess apoptosis markers (e.g., Annexin V/PI staining). Reactive oxygen species (ROS) induction is quantified via fluorescent probes (e.g., DCFH-DA). Mitochondrial membrane depolarization is measured using JC-1 dye. Comparative assays with ROS scavengers (e.g., N-acetylcysteine) can isolate oxidative stress as a key pathway. Proteomic analysis of parasite lysates identifies target proteins (e.g., trypanothione reductase) .
Q. How can structure-activity relationship (SAR) studies optimize this compound analogs?
- Methodological Answer : SAR requires systematic modification of the α-pyrone core and substituents (e.g., hydroxylation, methylation). Synthetic analogs are screened against T. brucei to correlate structural changes with IC₅₀ shifts. Computational docking (e.g., AutoDock Vina) predicts binding affinities to putative targets like trypanosome-specific enzymes. Key parameters include logP (lipophilicity) and polar surface area (PSA) to balance membrane permeability and solubility .
Q. What in vivo models are suitable for evaluating this compound’s efficacy and toxicity?
- Methodological Answer : Murine models of African trypanosomiasis are standard. Compounds are administered intraperitoneally or orally, with parasitemia monitored via blood smears. Toxicity is assessed via histopathology (liver/kidney), serum biochemistry (ALT, creatinine), and survival rates. Pharmacokinetic studies (plasma half-life, bioavailability) guide dosing regimens. Ethical approval and adherence to ARRIVE guidelines are mandatory for translational relevance .
Q. How should researchers address contradictions in reported IC₅₀ values across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., parasite strain differences, incubation time). Standardization using WHO-recommended protocols and cross-laboratory validation minimizes bias. Meta-analyses of published data (e.g., using PRISMA guidelines) identify confounding factors. Replicating experiments with internal controls (e.g., benznidazole for Chagas disease) ensures comparability. Transparent reporting of methods in supplementary materials is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
